Cas no 88511-32-4 (3-methyl-1,2-thiazole-5-carbaldehyde)

3-Methyl-1,2-thiazole-5-carbaldehyde is a heterocyclic aldehyde featuring a thiazole ring substituted with a methyl group at the 3-position and a formyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, reduction, or nucleophilic addition reactions, while the thiazole core contributes to its stability and electronic properties. The methyl substitution enhances steric and electronic modulation, making it valuable for fine-tuning molecular properties in target applications. Suitable for controlled reactions, it is commonly utilized in research and industrial settings requiring precise structural modifications.
3-methyl-1,2-thiazole-5-carbaldehyde structure
88511-32-4 structure
Product Name:3-methyl-1,2-thiazole-5-carbaldehyde
CAS No:88511-32-4
MF:C5H5NOS
MW:127.164299726486
MDL:MFCD10700240
CID:709614
PubChem ID:14578597
Update Time:2025-06-12

3-methyl-1,2-thiazole-5-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-isothiazolecarboxaldehyde
    • 3-Methyl-isothiazole-5-carbaldehyde
    • 5-Isothiazolecarboxaldehyde, 3-methyl-
    • 3-Methyl-5-formyl-isothiazol
    • 3-methyl-isothiazole-5-carboxaldehyde
    • 3-methylisothiazole-5-carboxyaldehyde
    • 5-formyl-3-methylisothiazole
    • 5-Isothiazolecarboxaldehyde,3-methyl-(7CI,9CI)
    • 5-Isothiazolecarboxaldehyde, 3-methyl- (7CI, 9CI)
    • 3-methyl-1,2-thiazole-5-carbaldehyde
    • 88511-32-4
    • SCHEMBL2258330
    • A862156
    • Z1079104480
    • AKOS006281823
    • CS-0236368
    • EN300-170524
    • JDFGXGKKMJLLLD-UHFFFAOYSA-N
    • MFCD10700240
    • 3-Methylisothiazole-5-carboxaldehyde
    • 5-formyl-3-methyl isothiazole
    • AS-5963
    • MDL: MFCD10700240
    • Inchi: 1S/C5H5NOS/c1-4-2-5(3-7)8-6-4/h2-3H,1H3
    • InChI Key: JDFGXGKKMJLLLD-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(C)=N1

Computed Properties

  • Exact Mass: 127.00900
  • Monoisotopic Mass: 127.00918496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 96.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.2Ų

Experimental Properties

  • PSA: 58.20000
  • LogP: 1.26400

3-methyl-1,2-thiazole-5-carbaldehyde Security Information

3-methyl-1,2-thiazole-5-carbaldehyde Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-methyl-1,2-thiazole-5-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M315023-5mg
3-Methyl-5-isothiazolecarboxaldehyde
88511-32-4
5mg
$ 70.00 2022-06-04
TRC
M315023-10mg
3-Methyl-5-isothiazolecarboxaldehyde
88511-32-4
10mg
$ 95.00 2022-06-04
TRC
M315023-50mg
3-Methyl-5-isothiazolecarboxaldehyde
88511-32-4
50mg
$ 365.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I35130-1g
3-Methyl-5-isothiazolecarboxaldehyde
88511-32-4 97%
1g
¥4462.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I35130-100mg
3-Methyl-5-isothiazolecarboxaldehyde
88511-32-4 97%
100mg
¥1132.0 2023-09-07
Alichem
A059002662-1g
3-Methyl-5-isothiazolecarboxaldehyde
88511-32-4 97%
1g
$400.00 2023-08-31
Chemenu
CM363681-250mg
3-methyl-1,2-thiazole-5-carbaldehyde
88511-32-4 95%+
250mg
$*** 2023-05-29
Chemenu
CM363681-500mg
3-methyl-1,2-thiazole-5-carbaldehyde
88511-32-4 95%+
500mg
$*** 2023-05-29
Chemenu
CM363681-1g
3-methyl-1,2-thiazole-5-carbaldehyde
88511-32-4 95%+
1g
$*** 2023-05-29
Chemenu
CM363681-5g
3-methyl-1,2-thiazole-5-carbaldehyde
88511-32-4 95%+
5g
$*** 2023-05-29

3-methyl-1,2-thiazole-5-carbaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88511-32-4)3-methyl-1,2-thiazole-5-carbaldehyde
Order Number:A862156
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:34
Price ($):550.0
Email:sales@amadischem.com

Additional information on 3-methyl-1,2-thiazole-5-carbaldehyde

Professional Introduction to 3-methyl-1,2-thiazole-5-carbaldehyde (CAS No. 88511-32-4)

3-methyl-1,2-thiazole-5-carbaldehyde is a significant compound in the field of chemical biology and pharmaceutical research, characterized by its unique thiazole core structure and a reactive aldehyde functional group. This compound, identified by its CAS number 88511-32-4, has garnered considerable attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The thiazole ring, a heterocyclic aromatic structure containing sulfur, is well-documented for its presence in numerous biologically active molecules, making it a cornerstone in medicinal chemistry.

The aldehyde functionality at the 5-position of the thiazole ring introduces reactivity that allows for further derivatization, enabling the synthesis of more complex molecules. This property is particularly valuable in the development of novel pharmaceuticals, where specific modifications can enhance binding affinity or metabolic stability. The combination of these structural features makes 3-methyl-1,2-thiazole-5-carbaldehyde a compound of great interest for researchers exploring new therapeutic avenues.

Recent advancements in the field of thiazole derivatives have highlighted the importance of this class of compounds in addressing various therapeutic challenges. For instance, studies have demonstrated the potential of thiazole-based scaffolds in inhibiting enzymes associated with inflammatory diseases and infectious disorders. The aldehyde group in 3-methyl-1,2-thiazole-5-carbaldehyde provides a strategic site for chemical modifications, allowing researchers to fine-tune the properties of the molecule for specific biological targets.

In particular, the 3-methyl substituent on the thiazole ring contributes to the overall electronic and steric environment of the molecule, influencing its interactions with biological targets. This substitution pattern has been explored in several research studies aiming to develop more effective inhibitors of bacterial enzymes. The reactivity of the aldehyde group has also been leveraged in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. These reactions enable the construction of complex molecular architectures, often required for drug candidates.

The synthesis of 3-methyl-1,2-thiazole-5-carbaldehyde typically involves multi-step organic transformations, starting from readily available precursors. One common approach involves the condensation of thioamides with carbonyl compounds, followed by cyclization and subsequent functional group modifications. These synthetic routes highlight the versatility of thiazole chemistry and its adaptability to industrial-scale production. The availability of efficient synthetic methodologies ensures that researchers can access this compound in sufficient quantities for both laboratory studies and preclinical investigations.

Current research trends indicate that thiazole derivatives continue to be a rich source of inspiration for drug discovery programs. The structural motif is prevalent in approved drugs due to its ability to interact with biological macromolecules through multiple binding modes. The aldehyde functionality in 3-methyl-1,2-thiazole-5-carbaldehyde serves as a versatile handle for further chemical manipulation, enabling the creation of libraries of compounds for high-throughput screening.

One notable area of investigation involves using 3-methyl-1,2-thiazole-5-carbaldehyde as a precursor for developing antimicrobial agents. Thiazole derivatives have shown promise in combating resistant bacterial strains by targeting essential metabolic pathways. The reactivity of the aldehyde group allows for the introduction of pharmacophores that can disrupt bacterial cell wall synthesis or interfere with DNA replication. Such activities are critical in addressing the growing challenge of antibiotic resistance.

Another emerging application lies in the field of anticancer research. The unique electronic properties of thiazole rings contribute to their ability to modulate enzyme activity involved in cell proliferation and apoptosis. Researchers have synthesized analogs of 3-methyl-1,2-thiazole-5-carbaldehyde that exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The strategic placement of the aldehyde group facilitates further derivatization to enhance selectivity and potency against cancer cell lines.

The role of computational chemistry has become increasingly important in optimizing thiazole-based drug candidates. Molecular modeling techniques allow researchers to predict binding affinities and interactions between 3-methyl-1,2-thiazole-5-carbaldehyde derivatives and biological targets. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline. Furthermore, advances in automated synthesis platforms have enabled rapid screening of large libraries derived from this compound.

In conclusion, 3-methyl-1,2-thiazole-5-carbaldehyde (CAS No. 88511-32-4) represents a valuable building block in pharmaceutical chemistry due to its structural features and reactivity profile. Its applications span multiple therapeutic areas, including antimicrobial and anticancer treatments. The ongoing research into thiazole derivatives underscores their potential as pharmacological tools and highlights the importance of compounds like 3-methyl-1,2-thiazole-5-carbaldehyde in advancing medical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88511-32-4)3-methyl-1,2-thiazole-5-carbaldehyde
A862156
Purity:99%
Quantity:1g
Price ($):550.0
Email